molecular formula C21H16ClF2N5O B2874354 N-(2-chloro-4-fluorobenzyl)-1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1242864-50-1

N-(2-chloro-4-fluorobenzyl)-1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2874354
CAS No.: 1242864-50-1
M. Wt: 427.84
InChI Key: UGFPXAIVJSSATO-UHFFFAOYSA-N
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Description

N-(2-chloro-4-fluorobenzyl)-1-(3-fluorobenzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H16ClF2N5O and its molecular weight is 427.84. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

1,2,3-Triazole derivatives are synthesized through various chemical processes, highlighting their versatility and the potential for creating a wide array of functionalized molecules. For example, the synthesis of (1H-1,2,3-triazol-4-yl)carbohydrazides demonstrates the utility of 1,2,3-triazoles as building blocks for constructing fluorinated heterocycles analogous to known bioactive compounds (Bonacorso et al., 2017). These processes often involve cycloaddition reactions, showcasing the chemical flexibility of triazole derivatives for creating complex molecules with potential pharmacological applications.

Biological Activity

Triazole derivatives have been explored for their biological activities, such as antimicrobial and antifungal properties. A study on benzofuran-1,2,3-triazole hybrids revealed their potential as fungicidal preservatives, with specific compounds demonstrating significant activity against various fungi (Abedinifar et al., 2020). This indicates the promise of triazole derivatives in developing new antifungal agents. Additionally, the synthesis and evaluation of a series of 1,4-disubstituted 1,2,3-triazole derivatives as possible antimicrobial agents further underscore the potential of triazole compounds in addressing microbial resistance (Jadhav et al., 2017).

Potential in Drug Discovery

The structural diversity and modifiability of 1,2,3-triazole derivatives make them valuable scaffolds in drug discovery. Their ability to interact with various biological targets can lead to the development of new therapeutic agents. For instance, the exploration of thiazole-aminopiperidine hybrids as Mycobacterium tuberculosis GyrB inhibitors highlights the role of triazole derivatives in creating potent compounds against tuberculosis (Jeankumar et al., 2013).

Properties

IUPAC Name

N-[(2-chloro-4-fluorophenyl)methyl]-1-[(3-fluorophenyl)methyl]-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF2N5O/c22-18-11-17(24)7-6-15(18)12-25-20(30)19-21(28-8-1-2-9-28)29(27-26-19)13-14-4-3-5-16(23)10-14/h1-11H,12-13H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFPXAIVJSSATO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=C(N=NN2CC3=CC(=CC=C3)F)C(=O)NCC4=C(C=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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